2-(benzo[b]thiophen-2-yl)acetonitrile

Catalog No.
S686209
CAS No.
75444-80-3
M.F
C10H7NS
M. Wt
173.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(benzo[b]thiophen-2-yl)acetonitrile

CAS Number

75444-80-3

Product Name

2-(benzo[b]thiophen-2-yl)acetonitrile

IUPAC Name

2-(1-benzothiophen-2-yl)acetonitrile

Molecular Formula

C10H7NS

Molecular Weight

173.24 g/mol

InChI

InChI=1S/C10H7NS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2

InChI Key

SPJJYCYYBXUZCP-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)CC#N

Applications in Pharmaceutical Research

Benzo[b]thiophene-2-acetonitrile has been studied as an intermediate for the synthesis of various pharmaceutical compounds.

  • One application involves the synthesis of 2-(5-Bromo-benzo[b]thiophen-3-yl)-ethylamine hydrochloride, a molecule with potential medicinal properties [Source: Fisher Scientific product information on Benzo[b]thiophene-3-acetonitrile, ].

2-(benzo[b]thiophen-2-yl)acetonitrile is an organic compound featuring a benzo[b]thiophene moiety linked to an acetonitrile group. The chemical structure can be represented as C12H9NS, where the benzo[b]thiophene serves as a fused bicyclic aromatic system that contributes to its distinctive properties. This compound is notable for its potential applications in pharmaceuticals and material sciences due to the unique electronic properties imparted by the thiophene ring.

Typical of nitriles and aromatic systems. Key reactions include:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.
  • Electrophilic Aromatic Substitution: The aromatic system of the benzo[b]thiophene allows for electrophilic substitution, which can be exploited to introduce various substituents onto the aromatic ring.
  • Hydrolysis: Under acidic or basic conditions, 2-(benzo[b]thiophen-2-yl)acetonitrile can be hydrolyzed to yield corresponding carboxylic acids.

Research has indicated that compounds containing benzo[b]thiophene structures exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, suggesting potential applications in developing new antibiotics.
  • Anticancer Activity: Certain studies indicate that benzo[b]thiophene derivatives may inhibit cancer cell proliferation, making them candidates for cancer therapy.
  • Enzyme Inhibition: Compounds similar to 2-(benzo[b]thiophen-2-yl)acetonitrile have been identified as competitive inhibitors of specific enzymes, which could lead to therapeutic applications in treating diseases like cancer and infections .

Several synthesis methods exist for producing 2-(benzo[b]thiophen-2-yl)acetonitrile:

  • Condensation Reactions: One common method involves the reaction of 1-amino-2-mercaptobenzene with acetonitrile under acidic conditions, leading to the formation of the desired compound.
  • Palladium-Catalyzed Reactions: Another approach utilizes palladium-catalyzed cross-coupling reactions involving benzo[b]thiophene derivatives and acetonitrile, allowing for more complex variations and substitutions on the aromatic ring .
  • One-Pot Synthesis: Recent studies have proposed efficient one-pot methods that simplify the synthesis process while maintaining high yields .

2-(benzo[b]thiophen-2-yl)acetonitrile has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may be developed into new drugs targeting bacterial infections or cancer.
  • Material Science: The unique electronic properties of the benzo[b]thiophene moiety make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
  • Chemical Intermediates: It serves as an important intermediate in synthesizing more complex organic compounds.

Studies on the interactions of 2-(benzo[b]thiophen-2-yl)acetonitrile with biological targets are ongoing. Initial findings suggest that its interactions may involve:

  • Binding Affinity: The compound shows promising binding affinity towards certain enzymes, indicating its potential as a lead compound for drug development.
  • Mechanistic Studies: Understanding how this compound interacts at a molecular level can provide insights into its efficacy and safety as a therapeutic agent.

Several compounds share structural similarities with 2-(benzo[b]thiophen-2-yl)acetonitrile. Here’s a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
1-(benzo[b]thiophen-2-yl)ethanoneC11H9OSContains a ketone group; exhibits different reactivity patterns.
3-(benzo[b]thiophen-2-yl)propanenitrileC13H11NSLonger aliphatic chain; potential for different biological activities.
4-(benzo[b]thiophen-3-yl)butyronitrileC14H13NSVariation in position of the nitrile group; may influence pharmacokinetics.

The unique features of 2-(benzo[b]thiophen-2-yl)acetonitrile lie in its specific arrangement of functional groups and its ability to participate in diverse

XLogP3

2.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

(1-Benzothiophen-2-yl)acetonitrile

Dates

Last modified: 08-15-2023

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